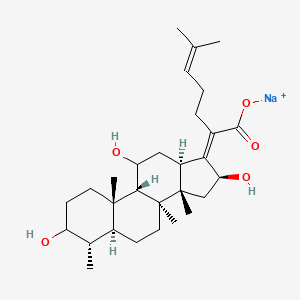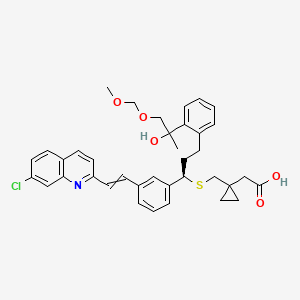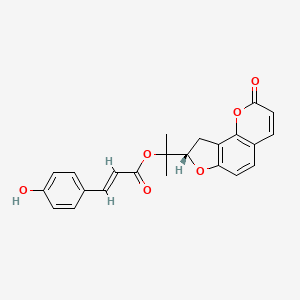
Atovaquone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atovaquone-d5 is the deuterium labeled Atovaquone . It is a potent, selective, and orally active inhibitor of the parasite’s mitochondrial cytochrome bc1 complex .
Synthesis Analysis
A novel prodrug of Atovaquone has been synthesized to enhance the therapeutic efficacy of this renowned antimalarial drug . The prodrug overcomes the challenges associated with the poor solubility of the parent drug, Atovaquone, and thus contributes to increased drug bioavailability . The synthesis, characterization, and reaction condition optimizations have been summarized in a systematic pathway .Molecular Structure Analysis
Two polymorphs of Atovaquone were isolated and their crystal and molecular structures were determined by single crystal X-ray analysis . In both crystal phases, strong hydrogen bond interactions link adjacent molecules in centrosymmetric dimers .Chemical Reactions Analysis
The synthesis of Atovaquone prodrug involves consistent and repeatable reaction conditions . The reaction optimization studies enable the synthetic process to be suitable for large-scale manufacturing . Polymorphic transformation of Atovaquone form III to form I occurs via amorphization with HPMC E15 and through solubilization mechanism with remaining two excipients .Physical And Chemical Properties Analysis
Atovaquone is a yellow crystalline material, practically insoluble in water . Two polymorphs of Atovaquone were isolated and their crystal and molecular structures were determined by single crystal X-ray analysis .Aplicaciones Científicas De Investigación
Inhibition of Colorectal Cancer Metastasis
Atovaquone has been shown to inhibit colorectal cancer metastasis by regulating the PDGFRβ/NF-κB signaling pathway . It can inhibit the expression of E-cadherin protein, promote the protein expression of N-cadherin, vimentin, ZEB1, Snail, and Slug, and inhibit EMT by inhibiting NF-κB (p-P65) and related inflammatory factors .
Treatment of Gynecologic Cancers
Atovaquone has been studied for its anti-cancer properties in gynecologic cancers . It has been found to slow ovarian cancer growth in both cell lines and mouse models . It also inhibited the proliferation of cancer cells and ovarian cancer growth in vitro and in vivo .
Inhibition of Oxidative Phosphorylation
Atovaquone is a mitochondrial complex III inhibitor and has been studied for its ability to inhibit oxidative phosphorylation . This property makes it a potential candidate for cancer therapy, as oxidative phosphorylation is an active metabolic pathway in cancer .
Antimalarial Applications
Atovaquone has been used in single-drug and multidrug antimalarial applications . It is currently FDA-approved for the treatment of malaria .
Metabolic Shift in Cancer Cells
Metabolic studies have shown that atovaquone can shift glycolysis, electronic transport, and the citric acid cycle . This shift in metabolism could potentially be exploited for cancer therapy .
Reduction of Cancer Stem Cells Proliferation
Atovaquone has been found to reduce the proliferation of cancer stem cells and spheroids implanted in mice . This suggests that it could potentially be used to target cancer stem cells, which are often resistant to conventional cancer therapies .
Mecanismo De Acción
- Distribution : The volume of distribution (Vdss) is approximately 0.6 L/kg. The concentration of atovaquone in cerebrospinal fluid (CSF) is less than 1% of plasma concentration .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Direcciones Futuras
Atovaquone is used as a fixed-dose combination with proguanil (Malarone) for treating children and adults with uncomplicated malaria or as chemoprophylaxis for preventing malaria in travellers . With the patent for Malarone expiring in 2013, there could be a wave of low-cost generics . This could potentially prompt further clinical investigation into repurposing Atovaquone for the treatment of patients with advanced breast cancer .
Propiedades
IUPAC Name |
3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i7D2,8D2,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWHQBCZFXBR-YNUDWXFUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])C2=C(C3=CC=CC=C3C(=O)C2=O)O)([2H])[2H])C4=CC=C(C=C4)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675642 |
Source


|
| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217612-80-0 |
Source


|
| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is the purity of Atovaquone-d5 crucial when used as an internal standard for Atovaquone quantification?
A: The presence of impurities in Atovaquone-d5, even in small amounts, can significantly impact the accuracy and reliability of Atovaquone quantification using LC/MS/MS. [] The research paper highlights that commercially available Atovaquone-d4 contained unexpected amounts of Atovaquone-d5 to Atovaquone-d8. [] These isotopic impurities can interfere with the mass spectrometric detection of Atovaquone and its quantitive analysis if they are not accounted for. This interference can lead to inaccurate measurements of Atovaquone concentrations in biological samples.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)
![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)
![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)


![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)